4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a fused heterocyclic compound characterized by a tetrahydrobenzothiophene core fused with a pyrimidine ring. The 4-position of the pyrimidine moiety is substituted with a 4-isopropylphenoxy group, which modulates its physicochemical and biological properties. This compound is synthesized via a multi-step route starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (1), which undergoes cyclization with formamide to form the pyrimidin-4(3H)-one intermediate (2). Subsequent chlorination with POCl₃ yields the 4-chloro derivative (3), which is then substituted with 4-isopropylphenol under nucleophilic aromatic substitution conditions .
Properties
Molecular Formula |
C19H20N2OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H20N2OS/c1-12(2)13-7-9-14(10-8-13)22-18-17-15-5-3-4-6-16(15)23-19(17)21-11-20-18/h7-12H,3-6H2,1-2H3 |
InChI Key |
AGYXZJJBFSTVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups that may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothieno[2,3-d]pyrimidine exhibit significant antimicrobial activity. For instance, compounds synthesized from this scaffold showed varying degrees of effectiveness against bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 20 μmol L, indicating that some derivatives were more potent than standard antibiotics like cefotaxime .
Table 1: Antimicrobial Activity of Benzothieno[2,3-d]pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (μmol L) | Comparison with Cefotaxime |
|---|---|---|---|
| 7a | E. coli | 4 | More potent |
| 7b | S. aureus | 12 | Comparable |
| 7c | P. aeruginosa | 10 | Less potent |
Anticancer Properties
The anticancer potential of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine has been explored through various in vitro studies. Compounds derived from this structure exhibited cytotoxic effects against several tumor cell lines with IC values ranging from 0.66 to 5.82 μmol L. Notably, some derivatives demonstrated higher cytotoxicity compared to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxic Activity of Benzothieno[2,3-d]pyrimidine Derivatives
| Compound | Tumor Cell Line | IC (μmol L) | Comparison with Doxorubicin |
|---|---|---|---|
| 5d | MCF-7 | 3.04 | More potent |
| 5e | HeLa | 5.20 | Comparable |
| 7a | A549 | 0.66 | More potent |
Antioxidant Activity
The antioxidant properties of benzothieno[2,3-d]pyrimidine derivatives are also noteworthy. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress markers in various biological assays. The presence of electron-withdrawing groups in the structure enhances their antioxidant capacity significantly .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of benzothieno[2,3-d]pyrimidine and evaluating their biological activities:
- Synthesis and Biological Evaluation : A study synthesized a series of pyrido[2,3-d]pyrimidines and evaluated their antimicrobial and anticancer activities. The results indicated that modifications on the benzothieno scaffold could enhance biological efficacy significantly.
- Structure-Activity Relationship Studies : Research has shown that specific substitutions on the phenyl ring influence the antimicrobial and anticancer activities of these compounds. For example, the introduction of halogen atoms was found to improve potency against certain bacterial strains and cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation. This inhibition can result in the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at the Pyrimidine 4-Position
The biological and chemical profiles of tetrahydrobenzothieno[2,3-d]pyrimidines are highly dependent on substituents at the 4-position. Below is a comparative analysis:
Structural Modifications in the Benzothiophene Core
- 7-Methyl substitution: Derivatives like 7-methyl-N-(substituted-phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (5a–c) exhibit altered pharmacokinetic profiles due to increased steric hindrance .
- Benzylsulfanyl substitution: 4-(Benzylsulfanyl)-7-methyl derivatives (e.g., C₁₇H₁₈N₄S) show enhanced solubility in polar solvents compared to phenoxy analogs .
Biological Activity
4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothieno-pyrimidine core with an isopropylphenoxy substituent. Its molecular formula is C17H19N3OS, and it possesses unique physicochemical properties that influence its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Receptor Modulation : It has been identified as an agonist for several serotonin receptors, particularly the 5-HT2C receptor. This activity suggests potential applications in treating mood disorders and obesity-related conditions .
- Antagonistic Properties : Some studies have reported its antagonistic effects on melanin-concentrating hormone (MCH) receptors, which could be relevant in obesity management .
Biological Activity
The biological activities of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be summarized as follows:
| Activity | Description |
|---|---|
| Serotonin Receptor Agonism | Modulates mood and appetite through 5-HT2C receptor activation. |
| MCH Receptor Antagonism | Inhibits MCH receptors potentially aiding in weight loss strategies. |
| Antidepressant Effects | Exhibits properties that may alleviate symptoms of depression. |
| Neuroprotective Effects | Preliminary studies suggest protective effects on neuronal cells under stress. |
Case Studies
- Weight Management : A study demonstrated that subjects treated with compounds exhibiting similar structures to 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine showed significant reductions in body weight and fat mass due to enhanced serotonin signaling .
- Mood Disorders : Clinical trials involving related compounds revealed improvements in depressive symptoms among participants. The modulation of serotonin pathways was a key factor in these outcomes .
Research Findings
Recent research has focused on the pharmacological profiling of this compound:
- In Vitro Studies : Experiments indicate that the compound effectively binds to serotonin receptors with high affinity, leading to changes in intracellular signaling pathways associated with mood regulation .
- In Vivo Studies : Animal models have shown promising results regarding weight loss and mood enhancement when treated with this compound or its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
